molecular formula C18H7F9N4 B2738832 2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-21-3

2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2738832
CAS No.: 338962-21-3
M. Wt: 450.268
InChI Key: AMCUKAZNUCGGLS-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C18H7F9N4 and its molecular weight is 450.268. The purity is usually 95%.
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Biological Activity

2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine is a complex heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research.

  • Molecular Formula : C18H7F9N4
  • CAS Number : 338962-21-3
  • Molar Mass : 450.26 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory : Inhibits pro-inflammatory cytokines.
  • Antiviral : Potential activity against viral pathogens.

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including the target compound, show significant antimicrobial properties. In vitro studies have demonstrated efficacy against gram-positive and gram-negative bacteria. A study reported that several naphthyridine derivatives exhibited moderate to good antibacterial activity using the agar dilution method .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]Staphylococcus aureus25 µg/mL
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]Escherichia coli50 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various tumor cell lines. Notably, it has shown promising cytotoxicity with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MIAPaCa0.41
K-5620.77
PA-11.19

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

3. Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of naphthyridine derivatives. The compound has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-treated BV2 cells.

  • Mechanism : The anti-inflammatory effect is mediated through the inhibition of the TLR4/MyD88 signaling pathway and reduction in reactive oxygen species (ROS) production .

Case Study: Cytotoxicity Evaluation

A series of synthesized naphthyridine derivatives were screened for their cytotoxic effects on eight tumor and two non-tumor cell lines. The study revealed that compounds with trifluoromethyl substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts .

Research Findings: Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationships of naphthyridine derivatives. Modifications at various positions of the naphthyridine ring significantly affect biological activity. For instance, substituents like trifluoromethyl groups enhance both anticancer and antimicrobial activities due to increased lipophilicity and electronic effects .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H7F9N4/c19-16(20,21)9-3-1-2-8(6-9)14-30-29-13-5-4-10-11(17(22,23)24)7-12(18(25,26)27)28-15(10)31(13)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCUKAZNUCGGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H7F9N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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